molecular formula C10H13ClN2O2 B1395368 2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide CAS No. 1184259-36-6

2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide

Cat. No.: B1395368
CAS No.: 1184259-36-6
M. Wt: 228.67 g/mol
InChI Key: VXGAQPOFTIXJKP-UHFFFAOYSA-N
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Description

“2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide” is a chemical compound . It is also known as CEN or Clonixin. It belongs to the class of nicotinamides.


Synthesis Analysis

The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13ClN2O2 . The average mass is 228.68 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are as follows :

Safety and Hazards

The safety and hazards of similar compounds include Eye Damage, Met. Corr., Muta., and Skin Corr .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-ethyl-N-(2-hydroxyethyl)nicotinamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, which are crucial for redox reactions in cellular metabolism. The interaction between this compound and these enzymes can modulate their activity, leading to changes in metabolic flux and energy production within cells . Additionally, this compound has been shown to bind to specific protein targets, influencing their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of NAD±dependent enzymes, this compound can affect gene expression and cellular metabolism, leading to alterations in cell function . For instance, it has been reported to enhance the expression of antioxidant genes, thereby providing protection against oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of NAD±dependent enzymes, inhibiting their activity and altering the redox state of the cell . This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) and an increase in the expression of genes involved in antioxidant defense . Additionally, this compound has been shown to activate certain transcription factors, further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including the maintenance of redox balance and the regulation of gene expression . These temporal effects highlight the importance of proper storage and handling of the compound in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . These findings underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism . This compound can be metabolized by enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), leading to the production of nicotinamide adenine dinucleotide (NAD+) and other metabolites . The interaction of this compound with these enzymes can influence metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through facilitated diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-13(6-7-14)10(15)8-4-3-5-12-9(8)11/h3-5,14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGAQPOFTIXJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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